molecular formula C10H10N2O2 B1368107 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 53004-19-6

5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No. B1368107
CAS RN: 53004-19-6
M. Wt: 190.2 g/mol
InChI Key: ZMLZMIXKMFTTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound with the molecular formula C10H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde consists of a benzimidazole ring substituted with a methoxy group and a methyl group . The exact structure can be represented by the SMILES notation: CN1C2=C (C=C (C=C2)OC)N=C1C=O .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde are not detailed in the literature, imidazole derivatives are known to participate in a variety of chemical reactions due to their amphoteric nature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Imidazole derivatives are pivotal in the synthesis of various heterocyclic compounds due to their versatile chemical and biological properties . 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde can serve as a key intermediate in synthesizing imidazole-containing compounds, which are crucial in developing new drugs with high chemotherapeutic values.

Antimicrobial Agents

The imidazole ring is a common feature in many antimicrobial agents. Derivatives of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde have potential applications in creating new antimicrobial drugs that can be effective against resistant strains of bacteria and other pathogens .

Anti-inflammatory and Analgesic Drugs

Imidazole compounds have been reported to exhibit anti-inflammatory and analgesic activities. As such, 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde could be utilized in the development of new anti-inflammatory and pain-relief medications .

Antitumor and Anticancer Research

The imidazole moiety is significant in the design of antitumor and anticancer drugs. Research into 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde could lead to novel treatments that target specific cancer cells or pathways involved in tumor growth .

Chemoselective Esterification

This compound can act as a reagent in the chemoselective esterification of carboxylic acids. This process is valuable in organic synthesis, particularly in the preparation of ester compounds with specific configurations .

Biological Signal Blocking

In medical research, blocking biological signals can be crucial for understanding diseases and developing treatments5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde has been studied for its ability to block specific signaling pathways, which could be beneficial in treating conditions like bacterial infections .

Safety And Hazards

The safety information for 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to handle the compound with appropriate safety measures.

properties

IUPAC Name

5-methoxy-1-methylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-9-4-3-7(14-2)5-8(9)11-10(12)6-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLZMIXKMFTTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600433
Record name 5-Methoxy-1-methyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde

CAS RN

53004-19-6
Record name 5-Methoxy-1-methyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.